

Application Notes and Protocols: FGF basic (93-110) in Serum-Free Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: FGF basic (93-110) (human, bovine)

Cat. No.: B12404653

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

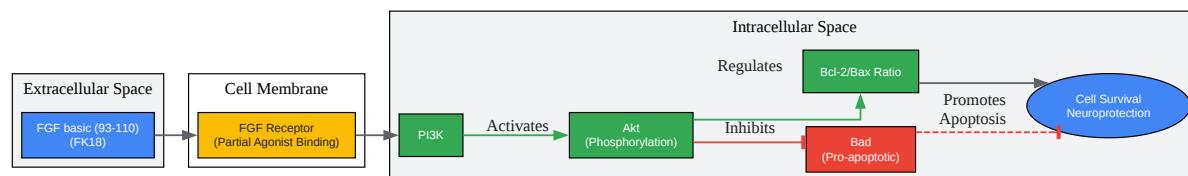
Introduction

Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a potent signaling protein crucial for a multitude of cellular processes, including proliferation, differentiation, and survival. The peptide fragment FGF basic (93-110), also identified as FK18, represents a specific domain of the full-length protein. Unlike the parent molecule, which is widely utilized for its mitogenic properties and its role in maintaining stem cell pluripotency, the FGF basic (93-110) peptide has been primarily characterized for its distinct neuroprotective functions. It has been shown to enhance neuronal cell viability and protect against apoptosis under ischemic and excitotoxic conditions.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

These application notes provide a comprehensive overview of the use of FGF basic (93-110) in serum-free media conditions, with a focus on its neuroprotective applications. The protocols and data presented herein are based on available research and are intended to serve as a guide for researchers exploring the therapeutic potential of this peptide.

Data Presentation

Quantitative Data Summary


The effective concentration of FGF basic (93-110) can vary depending on the cell type and experimental conditions. It is noteworthy that FGF-derived peptides often require higher

concentrations to elicit a biological response compared to the full-length protein, typically in the range of 2 to 3 orders of magnitude greater.[\[1\]](#)

Parameter	Cell Line	Experimental Condition	Value	Reference
Optimal Concentration for Neuroprotection	SH-SY5Y	Oxygen-Glucose Deprivation (OGD)	10 µg/mL	[2]
General Working Concentration Range	Various	In vitro and in vivo experiments	2-3 orders of magnitude higher than full-length FGFs	[1]

Signaling Pathways

FGF basic (93-110) is reported to exert its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway.[\[1\]](#)[\[2\]](#)[\[4\]](#) This pathway is a critical regulator of cell survival and apoptosis. The peptide is suggested to act as a partial agonist at the FGF receptor (FGFR), leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and regulate the expression of Bcl-2 family proteins to promote cell survival.[\[1\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

FGF basic (93-110) signaling pathway for neuroprotection.

Experimental Protocols

Protocol 1: Assessment of Neuroprotective Effects of FGF basic (93-110) in an In Vitro Oxygen-Glucose Deprivation (OGD) Model

This protocol is designed to evaluate the ability of FGF basic (93-110) to protect neuronal cells from damage induced by ischemic conditions in a serum-free environment.

Materials:

- SH-SY5Y neuroblastoma cells
- Serum-free cell culture medium (e.g., DMEM/F12)
- FGF basic (93-110) peptide
- Glucose-free medium
- Reagents for cell viability assay (e.g., MTS or MTT)
- Reagents for apoptosis detection (e.g., Annexin V/PI staining kit)
- Hypoxic chamber or incubator with controlled O₂/CO₂ levels
- Sterile cell culture plates and consumables

Procedure:

- Cell Seeding: Plate SH-SY5Y cells in a 96-well plate (for viability assays) or a 6-well plate (for apoptosis assays) at a suitable density and allow them to adhere and grow in standard serum-containing medium for 24 hours.
- Serum Starvation: Replace the serum-containing medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
- Peptide Treatment: Prepare a stock solution of FGF basic (93-110) in a suitable sterile solvent (e.g., sterile water or PBS). Dilute the peptide to the desired final concentrations

(e.g., 1, 10, 50, 100 µg/mL) in serum-free medium.[2] Add the peptide-containing medium to the cells 2 hours prior to OGD induction.[2] Include a vehicle control group.

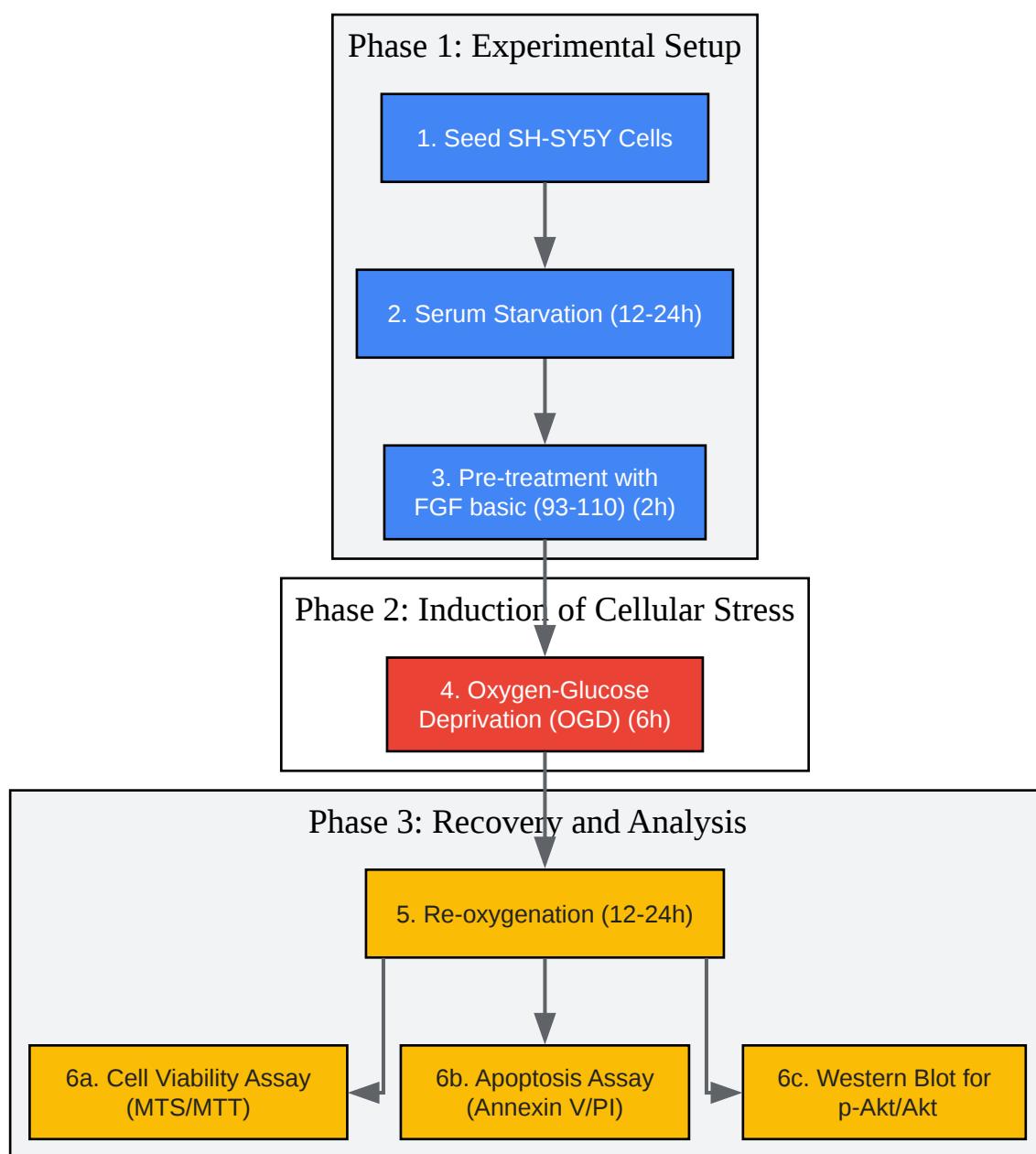
- Oxygen-Glucose Deprivation (OGD):
 - Remove the peptide-containing medium.
 - Wash the cells once with glucose-free medium.
 - Add glucose-free medium to all wells.
 - Place the plates in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) at 37°C for 6 hours.[2]
 - For the normoxic control group, incubate the cells in standard serum-free medium in a regular incubator.
- Re-oxygenation: After the OGD period, remove the plates from the hypoxic chamber, replace the glucose-free medium with fresh serum-free medium (containing the respective concentrations of FGF basic (93-110) or vehicle), and return the plates to a standard incubator for 12-24 hours.[2]
- Assessment of Neuroprotection:
 - Cell Viability: Perform an MTS or MTT assay according to the manufacturer's instructions to quantify cell viability.
 - Apoptosis: For cells in 6-well plates, collect both adherent and floating cells and perform Annexin V/PI staining followed by flow cytometry analysis to quantify the percentage of apoptotic cells.

Protocol 2: Analysis of Akt Phosphorylation Induced by FGF basic (93-110)

This protocol outlines the procedure to determine if FGF basic (93-110) activates the Akt signaling pathway in neuronal cells under serum-free conditions.

Materials:

- SH-SY5Y neuroblastoma cells
- Serum-free cell culture medium
- FGF basic (93-110) peptide
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis equipment
- Western blotting equipment
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate


Procedure:

- Cell Culture and Serum Starvation: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluence. Replace the growth medium with serum-free medium and incubate for 12-24 hours.
- Peptide Treatment: Treat the serum-starved cells with FGF basic (93-110) at the desired concentration (e.g., 10 μ g/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
- Cell Lysis: At each time point, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
- Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
- Western Blotting:

- Normalize the protein concentrations of all samples.
- Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis: Strip the membrane and re-probe with antibodies against total Akt and a loading control (GAPDH or β -actin) to ensure equal protein loading. Quantify the band intensities and express the level of phospho-Akt relative to total Akt.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of FGF basic (93-110).

[Click to download full resolution via product page](#)

Workflow for neuroprotection studies of FGF basic (93-110).

Disclaimer

The information provided in these application notes is intended for research use only. The protocols and concentrations are based on published studies and may require optimization for specific cell lines and experimental conditions. It is important to note that the biological activity

of FGF basic (93-110) is distinct from that of full-length FGF basic, and it may not be a suitable substitute for applications requiring mitogenic activity or maintenance of stem cell pluripotency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- To cite this document: BenchChem. [Application Notes and Protocols: FGF basic (93-110) in Serum-Free Media]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12404653#fgf-basic-93-110-in-serum-free-media-conditions>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com